阿扎佩罗尔

描述

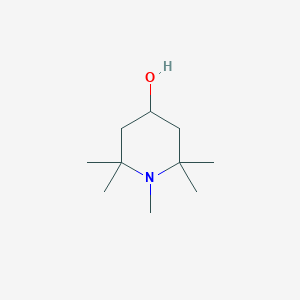

阿扎培醇是阿扎培酮的代谢产物,阿扎培酮是一种丁酰苯类抗精神病药物。 阿扎培酮主要用作兽医药物中的镇静剂,尤其是用于猪和象 。 阿扎培醇保留了一些与阿扎培酮相似的药理活性,使其在残留分析和药代动力学研究中具有重要意义 .

科学研究应用

阿扎培醇在各种科学研究应用中使用:

化学: 研究其化学性质和反应。

生物学: 阿扎培醇用于药代动力学研究,以了解其在动物组织中的代谢和分布.

作用机制

阿扎培醇与阿扎培酮一样,主要作为多巴胺拮抗剂。 它还具有一些抗组胺和抗胆碱能特性 。该化合物通过与多巴胺受体结合发挥作用,从而抑制多巴胺活性。 这导致其镇静和止吐作用 .

生化分析

Biochemical Properties

Azaperol interacts with various biomolecules in the body. It primarily acts as a dopamine antagonist . It also has some antihistaminic and anticholinergic properties . The molecular weight of Azaperol is 329.41 .

Cellular Effects

Azaperol has a number of effects on cells. It reduces motor activity, has cataleptic effects, decreases stress- or trauma-related mortality, and blocks apomorphine emesis . It also prevents fatal effects of catecholamines .

Molecular Mechanism

Azaperol exerts its effects at the molecular level primarily by acting as a dopamine antagonist . It blocks dopamine receptors in the brain, which leads to its sedative and antiemetic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Azaperol can change over time. For instance, a study showed that Azaperone, which is metabolized to Azaperol, and Azaperol were confirmed in swine liver at a target concentration of 10 ppb by gas chromatography/mass spectrometry (GC/MS) with electron ionization in the selected-ion-monitoring mode .

Dosage Effects in Animal Models

The effects of Azaperol can vary with different dosages in animal models. For instance, in pigs, Azaperone is given strictly by a single, deep intramuscular injection at usual recommended doses ranging from 0.4 to 2 mg Azaperone/kg bw, depending on the indication .

Metabolic Pathways

Azaperol is involved in several metabolic pathways. The liver is the main site for metabolism . The main metabolic pathways include reduction of the butanone (resulting in the main metabolite azaperol, which can be re-oxidized to azaperone in vivo), hydroxylation of the pyridine (resulting in 5-OH azaperone and 5-OH azaperol), oxidative N-dealkylation and oxidative N-dearylation .

Transport and Distribution

Azaperol is rapidly absorbed and completely excreted in urine and faeces with only a small portion present as the parent compound . The major metabolite present in edible tissue is Azaperol .

准备方法

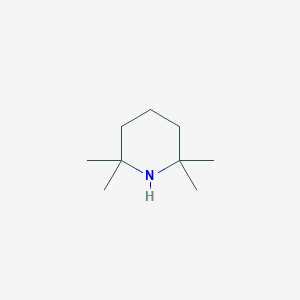

阿扎培醇通常作为阿扎培酮的代谢产物合成。合成路线涉及2-氯吡啶与哌嗪的烷基化,形成1-(吡啶-2-基)哌嗪。 然后将此中间体与4-氯-4'-氟丁酰苯酮反应,得到阿扎培酮,随后代谢为阿扎培醇 。 工业生产方法通常涉及高效液相色谱 (HPLC) 用于同时测定动物组织中的阿扎培酮和阿扎培醇 .

化学反应分析

阿扎培醇会发生各种化学反应,包括:

氧化: 阿扎培醇可以氧化形成不同的代谢产物。

还原: 它可以在特定条件下还原,产生其他衍生物。

取代: 阿扎培醇可以发生取代反应,特别是涉及其官能团。

这些反应中常用的试剂包括氨化的乙腈和中链脂肪酸 。 这些反应产生的主要产物通常使用气相色谱-质谱 (GC-MS) 和 HPLC 等技术进行分析 .

相似化合物的比较

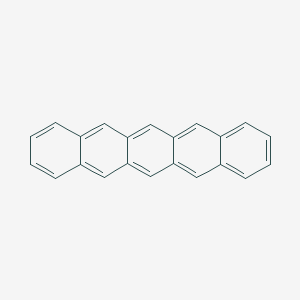

阿扎培醇类似于其他丁酰苯类衍生物,例如:

氟哌啶醇: 用作人类抗精神病药。

丙泊酚: 用作止吐药和镇静剂。

氟安西酮: 另一种兽医使用的抗精神病药物.

阿扎培醇在兽医应用中作为阿扎培酮的标记残留物具有独特用途 。 尽管其药理活性比阿扎培酮弱,但它在残留分析和安全评估中仍然很重要 .

属性

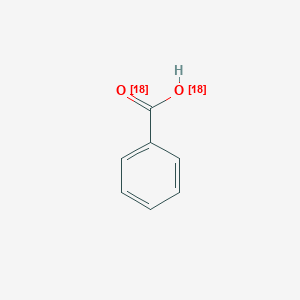

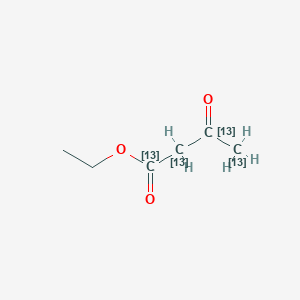

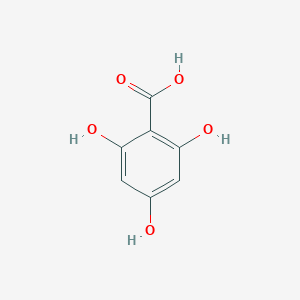

IUPAC Name |

1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10,18,24H,3-4,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXYAFNPMXCRJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950731 | |

| Record name | 1-(4-Fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2804-05-9 | |

| Record name | Azaperol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002804059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azaperol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol](/img/structure/B32321.png)

![1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one](/img/structure/B32337.png)